molecular formula C19H19BrN6O B12639893 (4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone

(4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12639893
M. Wt: 427.3 g/mol
InChI Key: KMXWFUJUFQLBPI-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone is a structurally complex organic compound featuring three key motifs:

  • Bromophenyl group: A bromine atom at the 5-position of the phenyl ring, influencing electronic properties and steric interactions .
  • Tetrazole moiety: Positioned at the 2-position of the phenyl ring, acting as a bioisostere for carboxylic acids, enabling hydrogen bonding and ionic interactions with biological targets .

Molecular Formula: C₁₉H₁₉BrN₆O₂ Molecular Weight: 443.3 g/mol .

Properties

Molecular Formula

C19H19BrN6O

Molecular Weight

427.3 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-bromo-2-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C19H19BrN6O/c20-16-6-7-18(26-14-21-22-23-26)17(12-16)19(27)25-10-8-24(9-11-25)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2

InChI Key

KMXWFUJUFQLBPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactionsThe final step often involves the coupling of the benzylpiperazine moiety under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring .

Mechanism of Action

The mechanism of action of (4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Features

The following table highlights structurally related compounds and their distinguishing characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Biological Activities/Applications Reference
(4-Benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone C₁₉H₁₉BrN₆O₂ 443.3 Bromophenyl, tetrazole, 4-benzylpiperazine Potential CNS activity, enzyme/receptor modulation
[2-Bromo-5-(1H-tetrazol-1-yl)phenyl][4-(3-methoxyphenyl)piperazin-1-yl]methanone C₁₉H₁₉BrN₆O₂ 443.3 Methoxyphenyl-piperazine, bromophenyl, tetrazole Enhanced solubility due to methoxy group
(4-Benzylpiperidin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone C₂₀H₂₀BrN₅O 426.3 Piperidine (vs. piperazine), benzyl group Altered basicity; potential pharmacokinetic differences
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-bromo-5-(1H-tetrazol-1-yl)phenyl]methanone C₂₀H₁₉BrN₆O₃ 471.3 Benzodioxole substituent Neuropharmacology, antitumor applications
1-[4-(4-Fluoro-2-methoxyphenyl)piperazin-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone C₂₀H₂₁FN₆O₂ 420.4 Fluorophenyl, methoxy group Improved receptor selectivity due to fluorine’s electronegativity
[4-(4-Fluorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone C₁₉H₁₈FN₅O 363.4 Methyltetrazole, fluorophenyl Modified hydrogen bonding capacity

Critical Analysis of Structural Differences and Implications

Piperazine vs. Piperidine Core
Substituents on the Piperazine Ring
  • Benzyl Group : Enhances lipophilicity, promoting blood-brain barrier penetration .
  • Fluorophenyl : Fluorine’s electronegativity increases binding affinity to targets like dopamine receptors .
Tetrazole Modifications
  • Ethoxyphenyl-tetrazole (): Increases steric bulk, which may hinder binding to narrow enzymatic pockets .
Bromine Position and Electronic Effects
  • The 5-bromo substituent on the phenyl ring creates a steric and electronic environment distinct from analogs with bromine at other positions, influencing π-π stacking and halogen bonding .

Biological Activity

The compound (4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone (CAS Number: 1010935-73-5) is a bioactive molecule that has drawn interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19BrN6OC_{19}H_{19}BrN_6O, with a molecular weight of 427.3 g/mol. The structure features a benzylpiperazine moiety, which is often associated with various biological activities, including anticonvulsant and anticancer effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticonvulsant Activity

Research indicates that compounds containing piperazine derivatives exhibit anticonvulsant properties. In particular, studies have shown that related compounds can protect against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents. The pharmacological studies suggest that the introduction of specific substituents, such as bromine or tetrazole groups, may enhance the anticonvulsant efficacy of the compounds .

2. Anticancer Activity

A novel series of substituted compounds related to piperazine have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound demonstrated significant cytotoxicity with IC50 values ranging from 0.029 to 0.147 μM against HepG2 liver cancer cells . These compounds were found to induce G2/M cell cycle arrest and trigger apoptosis, indicating their potential as anticancer agents.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Voltage-Sensitive Sodium Channels : Similar compounds have shown binding affinity to neuronal voltage-sensitive sodium channels, which play a crucial role in seizure activity .
  • Cell Cycle Regulation : The ability to induce G2/M phase arrest suggests that these compounds interfere with the normal cell cycle progression in cancer cells, leading to apoptosis .

Case Studies

Several studies have highlighted the biological activities of compounds structurally related to this compound:

StudyFindings
Study 1 Investigated anticonvulsant activity in MES and PTZ models; showed protective effects at doses of 100 mg/kg .
Study 2 Evaluated antiproliferative effects on HepG2 cells; demonstrated IC50 values indicating high potency .
Study 3 Assessed SAR (Structure Activity Relationship) for piperazine derivatives; identified critical substituents for enhancing biological activity .

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